1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is an organic compound characterized by the presence of a fluorophenyl group, a methoxy group, and a pyrazole ring
Scientific Research Applications
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of a compound often depends on its molecular structure and the type of biological system it interacts with . For example, Ataluren, a drug that contains a 1-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl group, works by enabling ribosomal readthrough of mRNA containing premature stop codons .
Safety and Hazards
The safety and hazards associated with a compound often depend on its physical and chemical properties . For example, “(2-Fluorophenyl)piperazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, respiratory irritation, and it is harmful if swallowed or in contact with skin .
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrazole intermediate.
Methoxylation: The methoxy group is typically introduced through an O-alkylation reaction, where the pyrazole intermediate is treated with a methoxyalkyl halide under basic conditions.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters
Comparison with Similar Compounds
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-1H-pyrazole-3-carboxylic acid: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid: Contains a methyl group instead of a methoxy group, leading to variations in its physical and chemical properties.
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-4-carboxylic acid: The position of the carboxylic acid group is different, which can affect its reactivity and interactions with other molecules
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-methoxypyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-17-10-6-8(11(15)16)13-14(10)9-5-3-2-4-7(9)12/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAWIBFJIYLTND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN1C2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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